![molecular formula C18H18N2O3S2 B3147118 3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6148-14-7](/img/no-structure.png)

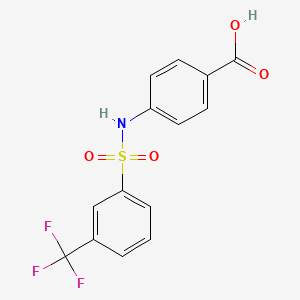

3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this class of compounds can be achieved via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another approach involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound is complex due to its multi-ring structure. The structure of similar compounds, such as thieno[3,2-d]pyrimidin-4-ones, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives .Future Directions

The future directions for this compound could involve further exploration of its therapeutic properties, given the wide range of therapeutic properties possessed by thiophene and its substituted derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone, which is then reacted with thiourea and acetic acid to form the thiosemicarbazone intermediate. This intermediate is then cyclized with dimedone to form the pyrano[4',3':4,5]thieno[2,3-d]pyrimidine ring system, followed by oxidation with hydrogen peroxide to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "thiourea", "acetic acid", "dimedone", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methoxychalcone.", "Step 2: Reaction of 4-methoxychalcone with thiourea and acetic acid to form the thiosemicarbazone intermediate.", "Step 3: Cyclization of the thiosemicarbazone intermediate with dimedone in the presence of a base such as potassium carbonate to form the pyrano[4',3':4,5]thieno[2,3-d]pyrimidine ring system.", "Step 4: Oxidation of the pyrano[4',3':4,5]thieno[2,3-d]pyrimidine ring system with hydrogen peroxide to form the final product, 3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one." ] } | |

| 6148-14-7 | |

Molecular Formula |

C18H18N2O3S2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |

InChI |

InChI=1S/C18H18N2O3S2/c1-18(2)8-12-13(9-23-18)25-15-14(12)16(21)20(17(24)19-15)10-4-6-11(22-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,24) |

InChI Key |

IHFLAMYZBROPRV-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC)C |

Canonical SMILES |

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)

![tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3147080.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B3147138.png)

![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)